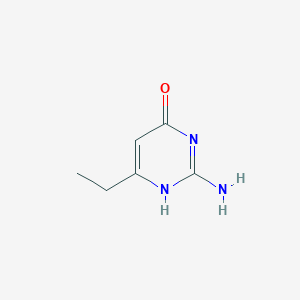

2-amino-6-ethyl-1H-pyrimidin-4-one

Description

2-Amino-6-ethyl-1H-pyrimidin-4-one (CAS: 5734-66-7) is a pyrimidinone derivative characterized by a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3, a ketone group at position 4, an amino group (-NH₂) at position 2, and an ethyl (-CH₂CH₃) substituent at position 6 . This compound is of interest due to its structural versatility, which allows for modifications that influence physicochemical properties and biological activity.

Properties

IUPAC Name |

2-amino-6-ethyl-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-2-4-3-5(10)9-6(7)8-4/h3H,2H2,1H3,(H3,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDSSWFSXBZSFQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)N=C(N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC(=O)N=C(N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Procedure

A widely adopted method involves the cyclization of ethyl cyanoacetate with guanidine in the presence of a strong base. This approach mirrors the synthesis of 4-amino-2,6-dimethoxypyrimidine described in Patent CN111039876A, where sodium methoxide facilitates the condensation of cyanoacetate and urea. For 2-amino-6-ethyl-1H-pyrimidin-4-one, ethyl cyanoacetate reacts with guanidine hydrochloride under basic conditions to form the pyrimidinone core.

Typical Procedure :

-

Cyclization : Ethyl cyanoacetate (50 mmol) is added dropwise to a solution of sodium methoxide (100 mmol) in anhydrous methanol. Guanidine hydrochloride (50 mmol) is introduced, and the mixture is refluxed at 65–80°C for 3–4 hours.

-

Workup : The reaction is cooled, filtered, and neutralized with glacial acetic acid to yield a crude product. Recrystallization from ethanol affords pure this compound.

Optimization and Yield

Yields for this method typically range from 85% to 92%, depending on the base and solvent. Replacing methanol with ethanol or isopropanol reduces yields to 70–75% due to slower reaction kinetics. The ethyl group’s introduction is achieved by selecting ethyl cyanoacetate as the starting material, avoiding the need for post-synthesis alkylation.

Table 1: Cyclization Conditions and Yields

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaOMe | Methanol | 80 | 3 | 92 |

| NaOH | Ethanol | 65 | 4 | 75 |

| KOtBu | Isopropanol | 70 | 3.5 | 78 |

Multi-Component Reaction Using β-Keto Esters

Three-Component Domino Reaction

A green chemistry approach employs a one-pot, three-component reaction of 2,6-diaminopyrimidin-4(3H)-one, ethyl acetoacetate, and an ethylating agent in aqueous acetic acid. This method eliminates the need for toxic solvents and simplifies purification.

Procedure :

Advantages and Limitations

This method achieves yields of 78–85% and avoids hazardous reagents like phosphorus oxychloride. However, excess ethylating agents (e.g., diethyl sulfate) may lead to over-alkylation, necessitating careful stoichiometric control.

Post-Synthesis Ethylation of Pyrimidinone Precursors

Two-Step Alkylation Strategy

For substrates lacking the ethyl group, a two-step process involving cyclization followed by alkylation is effective. For example, 2-amino-6-methyl-1H-pyrimidin-4-one can be ethylated using diethyl sulfate in the presence of a phase-transfer catalyst.

Procedure :

-

Cyclization : Methyl cyanoacetate and guanidine are condensed as described in Section 1.1 to form 2-amino-6-methyl-1H-pyrimidin-4-one.

-

Ethylation : The methyl derivative (10 mmol) is treated with diethyl sulfate (25 mmol), tetrabutylammonium bromide (1 mmol), and NaOH (8 mmol) in toluene at 70°C for 8 hours.

Challenges in Selectivity

Ethylation at the 6-position competes with N-alkylation, often requiring excess reagents. Yields for this step range from 65% to 72%, with chromatography needed to isolate the desired product.

Characterization and Analytical Validation

Spectroscopic Confirmation

Synthesized compounds are validated using 1H NMR and 13C NMR . For instance, this compound exhibits:

Purity Assessment

HPLC analysis with a C18 column and UV detection at 254 nm confirms purity >98% for optimized methods.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Cyclization | 85–92 | 98 | One-step, high atom economy | Requires anhydrous conditions |

| Multi-Component | 78–85 | 97 | Solvent-free, scalable | Risk of over-alkylation |

| Post-Synthesis Ethylation | 65–72 | 95 | Flexibility in substitution | Low yield, complex purification |

Chemical Reactions Analysis

Types of Reactions

2-amino-6-ethyl-1H-pyrimidin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

Reduction: Reduction reactions can convert the compound into its dihydropyrimidine derivatives.

Substitution: The amino group at position 2 can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Pyrimidine N-oxides.

Reduction: Dihydropyrimidine derivatives.

Substitution: Alkylated or acylated pyrimidine derivatives.

Scientific Research Applications

Pharmaceutical Intermediates

2-Amino-6-ethyl-1H-pyrimidin-4-one is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity, making it a valuable building block in drug development.

Table 1: Pharmaceutical Applications

| Application | Description |

|---|---|

| Antiviral Agents | Used in synthesizing pyrimidine derivatives with antiviral properties. |

| Anticancer Compounds | Serves as a precursor for compounds targeting multidrug-resistant cancer cells. |

| Anti-inflammatory Drugs | Potentially involved in the development of COX-2 inhibitors. |

Structure-Activity Relationship (SAR) Studies

Research has highlighted the significance of SAR studies involving this compound derivatives. These studies help elucidate how changes in chemical structure influence biological activity, particularly in the context of receptor binding and enzyme inhibition.

Case Study: A1 Adenosine Receptor Antagonists

A study documented the optimization of 2-amino-4,6-diarylpyrimidine derivatives, showcasing their selective antagonistic properties towards A1 adenosine receptors (A1AR). The introduction of various substituents at specific positions on the pyrimidine ring significantly affected the selectivity and potency of these compounds .

Key Findings:

- Selectivity: Compounds with methyl groups at exocyclic amino positions exhibited enhanced selectivity for A1AR.

- Potency: Certain derivatives demonstrated IC50 values comparable to established drugs, indicating significant therapeutic potential.

Anti-inflammatory Properties

Recent investigations have revealed that this compound derivatives exhibit promising anti-inflammatory effects. Compounds derived from this scaffold have shown potent inhibition of COX enzymes, which are critical targets in inflammation-related diseases.

Table 2: In Vitro Anti-inflammatory Activity

| Compound | IC50 (μM) | Comparison Drug | IC50 (μM) |

|---|---|---|---|

| Compound 5 | 0.04 | Celecoxib | 0.04 |

| Compound 6 | 0.04 | Indomethacin | 9.17 |

These results suggest that modifications to the pyrimidine structure can enhance anti-inflammatory activity, making these derivatives suitable candidates for further development .

Synthesis of Novel Derivatives

The synthetic versatility of this compound allows researchers to create a wide array of derivatives with tailored pharmacological profiles. Recent studies have focused on synthesizing novel compounds by introducing various functional groups to improve efficacy against specific biological targets.

Case Study: Synthesis and Evaluation

One study reported the synthesis of several substituted pyrimidine derivatives and evaluated their anti-inflammatory properties through rigorous bioassays . The findings indicated that certain substitutions led to enhanced activity against COX enzymes, suggesting a pathway for developing more effective anti-inflammatory agents.

Mechanism of Action

The mechanism of action of 2-amino-6-ethyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to either activate or inhibit signal transduction pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of 2-amino-6-ethyl-1H-pyrimidin-4-one, highlighting substituent variations and their implications:

Physicochemical and Crystallographic Differences

- Steric and Electronic Effects: The ethyl group in this compound introduces greater steric bulk compared to methyl analogs (e.g., 2-amino-6-methylpyrimidin-4(1H)-one).

- Hydrogen Bonding: In perchlorate salts of 2-amino-6-methylpyrimidin-4(1H)-one, N–H⋯O and O–H⋯OClO₄ hydrogen bonds stabilize the crystal lattice. The ethyl analog may exhibit weaker intermolecular interactions due to increased steric hindrance .

- π–π Stacking: Methyl-substituted pyrimidinones demonstrate π–π interactions at face-to-face distances of ~3.78 Å . Ethyl substituents could disrupt such stacking due to their larger size, altering solid-state properties.

Q & A

Q. What are the standard synthetic routes for 2-amino-6-ethyl-1H-pyrimidin-4-one, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, derivatives such as 2-amino-5-[(3,5-dimethoxyphenyl)sulfanyl]-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one are prepared by reacting intermediates with thiols under basic conditions, achieving yields up to 83% . Optimization strategies include:

- Catalyst selection : Use of mild bases like triethylamine to minimize side reactions.

- Temperature control : Reactions performed at 60–80°C to balance reaction rate and decomposition.

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

Post-synthesis purification via recrystallization or column chromatography is critical for isolating high-purity products .

Q. What spectroscopic techniques are recommended for characterizing this compound and its derivatives?

Key techniques include:

- 1H NMR : Confirms substitution patterns and hydrogen environments (e.g., aromatic protons at δ 6.5–8.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas (e.g., [M+H]+ peaks matching theoretical masses) .

- X-ray crystallography : Resolves 3D structures, including bond angles and packing motifs (e.g., N–C bond angles of 121.65° in the pyrimidinone core) .

- FT-IR : Identifies functional groups (e.g., C=O stretching at ~1650 cm⁻¹) .

Q. What are the key considerations when designing experiments to evaluate solubility and stability?

- Solvent selection : Test polar (water, ethanol) and nonpolar solvents (dichloromethane) to assess solubility gradients.

- pH dependence : Stability in acidic/basic conditions via HPLC monitoring of degradation products .

- Thermal analysis : Differential scanning calorimetry (DSC) determines melting points (e.g., 151–154°C for derivatives) and thermal decomposition thresholds .

Advanced Questions

Q. How do structural modifications at specific positions affect the biological activity of this compound derivatives?

- Sulfanyl substitutions : Introducing groups like [(3,5-dimethoxyphenyl)sulfanyl] enhances antimicrobial activity by improving membrane permeability .

- Carboxylic acid derivatives : Compounds like 4-[(2-amino-6-ethyl-4-oxo-thienopyrimidin-5-yl)thio]benzoic acid show increased solubility, aiding in vitro bioavailability studies .

- Glutamate conjugates : Derivatives such as diethyl-N-{4-[(2-amino-6-ethyl-4-oxo-thienopyrimidin-5-yl)thio]benzoyl}-L-glutamate exhibit targeted enzyme inhibition, likely due to structural mimicry of natural substrates .

Q. What contradictions exist in the reported crystal structure data of this compound, and how can they be resolved?

Discrepancies in bond angles and torsion angles (e.g., N3–C1–N2 = 121.65° vs. theoretical 120° for aromatic systems) may arise from intermolecular interactions or lattice strain . Resolution strategies include:

Q. How can computational chemistry be integrated with experimental data to predict the reactivity of this compound in novel reactions?

- Molecular docking : Predict binding affinities for biological targets using the compound’s SMILES string (e.g.,

CC1=CC(=O)N=C(N1)N) . - Reactivity descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .

- Solvent modeling : Use COSMO-RS simulations to optimize reaction solvents for improved yield .

Q. Methodological Notes

- Data contradiction analysis : Cross-validate NMR and X-ray results with computational models to resolve structural ambiguities .

- Yield optimization : Employ design of experiments (DoE) to systematically vary reaction parameters (e.g., temperature, stoichiometry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.